Toosendanin Toosendanin 12-Acetoxyamoorastatin is a natural product found in Melia azedarach with data available.
Brand Name: Vulcanchem
CAS No.: 58812-37-6
VCID: VC21340029
InChI: InChI=1S/C30H38O11/c1-13(31)39-20-10-19(34)29-12-38-25(36)26(20,3)17(29)9-18(33)28(5)23(29)22(35)24(40-14(2)32)27(4)16(15-6-7-37-11-15)8-21-30(27,28)41-21/h6-7,11,16-21,23-25,33-34,36H,8-10,12H2,1-5H3/t16?,17?,18?,19?,20?,21?,23?,24?,25?,26-,27-,28-,29-,30-/m1/s1
SMILES: CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O
Molecular Formula: C30H38O11
Molecular Weight: 574.6 g/mol

Toosendanin

CAS No.: 58812-37-6

Cat. No.: VC21340029

Molecular Formula: C30H38O11

Molecular Weight: 574.6 g/mol

* For research use only. Not for human or veterinary use.

Toosendanin - 58812-37-6

CAS No. 58812-37-6
Molecular Formula C30H38O11
Molecular Weight 574.6 g/mol
IUPAC Name [(1S,5R,10S,11S,15R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate
Standard InChI InChI=1S/C30H38O11/c1-13(31)39-20-10-19(34)29-12-38-25(36)26(20,3)17(29)9-18(33)28(5)23(29)22(35)24(40-14(2)32)27(4)16(15-6-7-37-11-15)8-21-30(27,28)41-21/h6-7,11,16-21,23-25,33-34,36H,8-10,12H2,1-5H3/t16?,17?,18?,19?,20?,21?,23?,24?,25?,26-,27-,28-,29-,30-/m1/s1
Standard InChI Key NAHTXVIXCMUDLF-ZPVBCPNESA-N
Isomeric SMILES CC(=O)OC1CC([C@@]23COC([C@@]1(C2CC([C@@]4(C3C(=O)C([C@@]5([C@]46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O
SMILES CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O
Canonical SMILES CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O

Chemical Properties and Structure

Molecular Characteristics

Toosendanin possesses a complex molecular structure characteristic of triterpenoid saponins. Mass spectrometry analysis reveals that Toosendanin displays a molecular ion peak at m/z 597.2308 in positive mode, consistent with its molecular formula . The compound contains two acetoxyl and two hydroxyl groups, which contribute to its chemical reactivity and biological properties .

When subjected to MS/MS analysis, Toosendanin fragments in predictable patterns, producing ions through the neutral loss of CH₃COOH and/or H₂O, confirming its structural features. The fragmentation pattern provides valuable information about the skeletal arrangement and functional groups present in the molecule .

Metabolic Transformations

When incubated with human liver microsomes, Toosendanin undergoes several metabolic transformations, leading to the formation of six distinct metabolites (designated M1-M6) . These metabolites have been characterized using ultra-high performance liquid chromatography-quadrupole-time of flight mass spectrometry (UHPLC-Q-TOF/MS).

Table 1: Identified Metabolites of Toosendanin

MetaboliteRetention Time (min)Molecular FormulaTransformation
M15.6C₃₀H₃₈O₁₃Oxidation
M26.2C₃₀H₃₈O₁₃Oxidation
M36.3C₃₀H₃₈O₁₃Oxidation
M47.2UnknownOxidation and Dehydrogenation
M57.4UnknownOxidation and Dehydrogenation
M69.2UnknownDehydrogenation

The metabolites exhibit distinct patterns: M1, M2, and M3 are oxidative products with similar m/z values (approximately 605.223); M6 is a dehydrogenation product; while M4 and M5 represent both oxidative and dehydrogenation transformations of the parent compound . The kinetics of these metabolites vary, with M1-M5 rapidly increasing to reach a plateau at 30 minutes, while M6 reaches a maximum level at 20 minutes before slowly decreasing .

Biological Activities

Anticancer Properties

Toosendanin has demonstrated promising antitumor effects in various experimental models. Studies have identified Toosendanin as an effective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently overactivated in various cancers . STAT3 inhibition represents an emerging target for cancer therapy, and Toosendanin's ability to selectively inactivate phospho-STAT3 (Tyr-705) has significant implications for potential anticancer applications.

Molecular docking studies and in vitro surface plasmon resonance (SPR) analysis have revealed that Toosendanin directly binds to the SH2 domain of STAT3 . This binding prevents STAT3 dimerization and impairs the formation of complexes between STAT3 and epidermal growth factor receptor (EGFR), thereby disrupting oncogenic signaling pathways .

In vivo studies using animal tumor models have shown that Toosendanin is well-tolerated and effectively inhibits osteosarcoma growth and metastasis . Furthermore, in osteosarcoma patient-derived xenografts (PDX) models, Toosendanin demonstrated strong inhibitory effects on patient-derived tumors . Additional studies indicate that Toosendanin's antitumor activity extends beyond osteosarcoma to other solid tumors, suggesting broad-spectrum anticancer potential .

Neurological Effects

Toosendanin exhibits unique neurological properties, functioning as a selective presynaptic blocker . Its mechanism involves interfering with neurotransmitter release through a biphasic effect characterized by initial facilitation followed by subsequent depression, ultimately blocking synaptic transmission at both neuromuscular junctions and central synapses .

Interestingly, while Toosendanin shares some actions with botulinum neurotoxin (BoNT), it paradoxically demonstrates marked antibotulismic effects both in vivo and in vitro . Evidence suggests that this antibotulismic activity occurs through preventing BoNT from approaching its enzymatic substrate, the SNARE protein .

At the cellular level, Toosendanin inhibits various potassium channels while selectively facilitating calcium influx via L-type calcium channels, thereby increasing intracellular calcium concentration . This Toosendanin-induced calcium increase and subsequent calcium overload may be responsible for the compound's biphasic effect on transmitter release, as well as its ability to induce cell differentiation and apoptosis .

Anti-adipogenic Effects

Recent research has uncovered significant anti-adipogenic properties of Toosendanin. In vitro studies using preadipocyte 3T3-L1 cells have shown that Toosendanin dose-dependently reduces lipid accumulation, as evidenced by Oil Red O staining .

At the molecular level, Toosendanin significantly downregulates the expression of key adipogenic factors and enzymes, including:

  • Adipocytokines (adiponectin and leptin)

  • CCAAT/enhancer binding protein α (C/EBP-α)

  • Peroxisome proliferator-activated receptor γ (PPAR-γ)

  • Fatty acid synthase

  • Acetyl-CoA carboxylase

The mechanism underlying these anti-adipogenic effects involves activation of the Wnt/β-catenin pathway. Toosendanin increases the expression of low-density lipoprotein receptor-related protein 6, disheveled 2, β-catenin, and cyclin D1, while inactivating glycogen synthase kinase 3β by enhancing its phosphorylation .

In vivo studies using high-fat diet (HFD)-fed mice have confirmed these findings, showing that Toosendanin treatment reduces the weight of gonadal white fat and decreases serum triacylglycerol content . These animal studies also demonstrated increased expression of β-catenin alongside reduced expression of C/EBP-α and PPAR-γ, consistent with the proposed mechanism .

Toxicological Profile

Hepatotoxicity

Despite its promising therapeutic potential, Toosendanin exhibits significant hepatotoxicity, which represents a major limitation to its clinical application . The molecular mechanisms underlying this toxicity are complex and multifaceted.

Research suggests that the hepatotoxic effects may be mediated by Toosendanin's metabolites rather than the parent compound itself . This hypothesis is supported by pharmacokinetic studies showing that Toosendanin is quickly absorbed after oral administration but has a relatively low bioavailability (less than 10%) in rats .

Proteomic analyses have revealed that Toosendanin's reactive metabolites covalently modify specific glycolytic enzymes, particularly triosephosphate isomerase 1 (TPIS) and α-enolase (ENOA) . These modifications inhibit TPIS activity while inducing ENOA activity, leading to increased levels of cellular methylglyoxal, advanced glycation end products, and reactive oxygen species/superoxide .

Metabolic Disruption

The protein modifications induced by Toosendanin and its metabolites trigger a cascade of cellular events culminating in mitochondrial dysfunction . This dysfunction inhibits oxidative phosphorylation while stimulating glycolysis, creating a significant energy imbalance within hepatocytes .

Metabolomic analyses have shown that Toosendanin treatment decreases the levels of metabolites involved in several key pathways:

  • Tricarboxylic acid cycle

  • Fatty acid β-oxidation

  • Amino acid metabolism

These metabolic disruptions collectively contribute to hepatocyte energy metabolism disorder, which underlies the observed hepatotoxicity . This understanding provides valuable insights into potential strategies for mitigating Toosendanin's hepatotoxic effects while preserving its beneficial properties.

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